N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S2/c1-32(28,29)25-10-2-4-16-6-7-17(14-18(16)25)24-21(27)20(26)23-15-22(8-11-30-12-9-22)19-5-3-13-31-19/h3,5-7,13-14H,2,4,8-12,15H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCHSIIMONIKEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3(CCOCC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline ring, followed by the introduction of the methanesulfonyl group. The thiophene-oxane moiety is then synthesized separately and coupled with the tetrahydroquinoline intermediate. Common reagents used in these reactions include methanesulfonyl chloride, thiophene derivatives, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, materials science, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights into crystallographic methodologies (e.g., refinement, structure solution) from the evidence can contextualize how such comparisons are typically conducted:
Table 1: Software Tools for Structural Analysis of Complex Compounds
Key Considerations for Comparative Analysis:
Structural Overlays : Tools like ORTEP-3 enable superposition of molecular frameworks to highlight differences in substituent orientation or ring puckering .
Hydrogen-Bonding Networks : SHELXL refines intermolecular interactions, which are critical for comparing solubility or stability profiles .
Conformational Flexibility: The tetrahydroquinoline and oxane moieties may adopt distinct conformers compared to analogs, detectable via SIR97-based torsion angle analyses .
Biological Activity
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
The compound comprises:
- Tetrahydroquinoline core : Known for its presence in various bioactive compounds.
- Methanesulfonyl group : Enhances chemical reactivity and solubility.
- Thiophenyl oxan moiety : Potentially influences pharmacological properties.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The methanesulfonyl group may interact with nucleophilic sites on enzymes, leading to inhibition of critical metabolic pathways.
- Receptor Modulation : The structural components may allow binding to specific receptors involved in various biological processes.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial : Similar sulfonamide derivatives have shown antibacterial properties.
- Antiparasitic : Compounds related to tetrahydroquinoline have been investigated for antiparasitic effects.
- Anti-inflammatory : Some derivatives have demonstrated potential in reducing inflammation in various models.
Data Table on Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Simple sulfonamide | Antibacterial |
| Trimethoprim | Sulfa-based antibiotic | Antibacterial |
| Quinoline Sulfate | Quinoline derivative | Antiparasitic |
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl) derivatives against various bacterial strains. Results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
- Inhibition of Methionyl-tRNA Synthetase : The compound has been investigated for its inhibitory effects on methionyl-tRNA synthetase, an enzyme crucial for protein synthesis. This inhibition could provide insights into its potential as an antimicrobial agent targeting bacterial protein synthesis .
- Anti-inflammatory Properties : In animal models of inflammation, derivatives similar to this compound exhibited reduced inflammatory markers and improved clinical scores, indicating potential therapeutic applications in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
